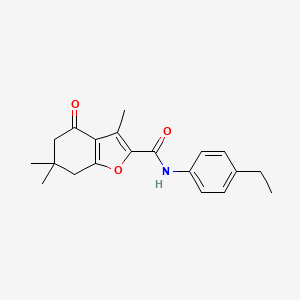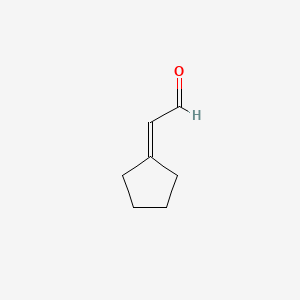
Ethyl(methyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(methyl)phosphane is a tertiary phosphine compound characterized by the presence of one ethyl group and one methyl group attached to a phosphorus atom. This compound is part of a broader class of organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(methyl)phosphane can be synthesized through several methods. One common approach involves the reaction of ethylphosphine with methyl iodide under controlled conditions. Another method includes the use of Grignard reagents, where ethylmagnesium bromide reacts with methylphosphine chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl(methyl)phosphane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phosphine oxides.
Substitution: Participates in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Complexation: Forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Nucleophiles: Halides, alkoxides.
Transition Metals: Palladium, platinum.
Major Products
Phosphine Oxides: Formed through oxidation.
Phosphonium Salts: Result from nucleophilic substitution.
Metal Complexes: Produced in complexation reactions.
Scientific Research Applications
Ethyl(methyl)phosphane has several applications in scientific research:
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Materials Science: Incorporated into the synthesis of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism by which ethyl(methyl)phosphane exerts its effects involves its ability to donate electron density through the phosphorus atom. This electron-donating capability makes it an effective ligand in catalysis, where it stabilizes transition metal complexes and facilitates various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphane: Contains two methyl groups attached to phosphorus.
Diethylphosphane: Contains two ethyl groups attached to phosphorus.
Methyl(phenyl)phosphane: Contains one methyl group and one phenyl group attached to phosphorus.
Uniqueness
Ethyl(methyl)phosphane is unique due to its specific combination of ethyl and methyl groups, which imparts distinct steric and electronic properties. These properties influence its reactivity and suitability for various applications, making it a valuable compound in both academic and industrial research .
Properties
CAS No. |
5849-95-6 |
|---|---|
Molecular Formula |
C3H9P |
Molecular Weight |
76.08 g/mol |
IUPAC Name |
ethyl(methyl)phosphane |
InChI |
InChI=1S/C3H9P/c1-3-4-2/h4H,3H2,1-2H3 |
InChI Key |
BXDCELKJGGVUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


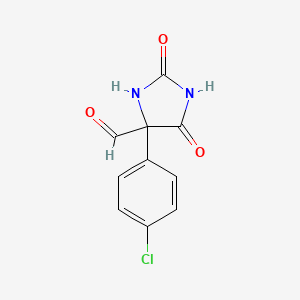
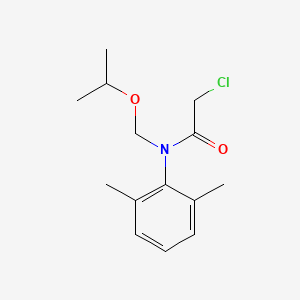
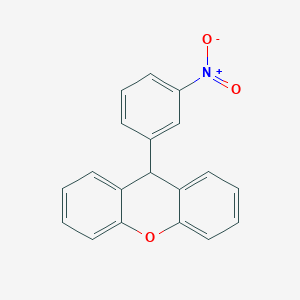
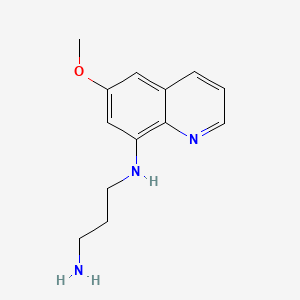
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
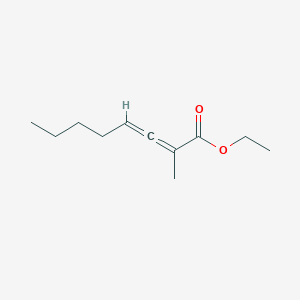

![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

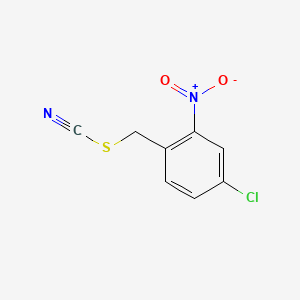
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
